molecular formula C11H4ClF3N2O B13328626 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

Cat. No.: B13328626
M. Wt: 272.61 g/mol
InChI Key: OMSDTYGRDKSLSZ-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile (CAS: 157301-81-0) is a quinoline-based compound featuring a chloro group at position 4, a trifluoromethoxy substituent at position 7, and a cyano group at position 2. This trifluoromethoxy moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for medicinal chemistry applications . The compound is synthesized via nucleophilic substitution or multicomponent reactions, with reported yields of 56% and purity >98% in optimized protocols .

Properties

Molecular Formula

C11H4ClF3N2O

Molecular Weight

272.61 g/mol

IUPAC Name

4-chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

InChI

InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-3-7(1-2-8(9)10)18-11(13,14)15/h1-3,5H

InChI Key

OMSDTYGRDKSLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chloroquinoline with trifluoromethoxybenzene in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Substitution Reactions at the 4-Chloro Position

The chloro group at position 4 undergoes nucleophilic substitution under various conditions:

  • Amine displacement : Reacting with primary/secondary amines (e.g., piperazine, morpholine) in phenol at 120–150°C yields 4-aminoquinoline derivatives .

  • Alkoxylation : Treatment with sodium methoxide/ethanol at reflux replaces chlorine with methoxy groups.

  • Catalyzed substitutions : Palladium catalysts enable coupling with arylboronic acids via Suzuki-Miyaura reactions, forming biaryl derivatives.

Key factor : The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the adjacent chloro substituent, accelerating substitution rates compared to non-fluorinated analogues .

Reactivity of the Carbonitrile Group

The 3-carbonitrile group participates in:

  • Nucleophilic aromatic substitution : Cyanide displacement occurs with strong nucleophiles (e.g., hydrazine) under basic conditions, forming 3-hydrazinylquinolines.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an aminomethyl moiety, yielding 3-(aminomethyl)quinoline derivatives.

Cross-Coupling Reactions

The compound engages in transition-metal-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-Arylquinoline-3-carbonitriles65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4-Aminoquinoline-3-carbonitriles70–85%

Ring Functionalization Reactions

  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) preferentially occurs at position 6 due to the directing effects of the trifluoromethoxy and cyano groups.

  • Oxidation : KMnO₄ in acidic conditions oxidizes the quinoline ring to form quinoline-N-oxide derivatives.

Comparative Reactivity with Structural Analogues

CompoundReaction SiteKey DifferenceReactivity Trend
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile4-Cl, 3-CNHigher electrophilicity at C4 due to CF₃Faster substitution than CF₃O analogues
4-Chloro-6-methoxyquinoline-3-carbonitrile4-Cl, 6-OMeMethoxy group decreases ring electron-deficiencyReduced coupling efficiency

Mechanistic Insights

  • Suzuki coupling : The chloro group’s leaving ability is enhanced by the para-cyano and meta-trifluoromethoxy groups, which stabilize the transition state through resonance and inductive effects .

  • Cyano group stability : The carbonitrile resists hydrolysis under acidic conditions but undergoes reduction more readily than ester or amide functionalities.

Scientific Research Applications

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile with structurally related analogs:

Table 1: Structural and Pharmacological Comparison of Quinoline-3-Carbonitrile Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Yield (%) Purity (%) Reference
This compound Cl (4), CF₃O (7), CN (3) High lipophilicity (CF₃O group); potential antiviral/anticancer activity inferred from analogs 56 98
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile Cl (4), CF₃ (7), CN (3) Enhanced electron-withdrawing effect (CF₃ vs. CF₃O); lower metabolic stability 73 99
4-Chloroquinoline-7-carbonitrile Cl (4), CN (7) Reduced steric bulk; moderate activity against T. cruzi (Chagas disease) 65 98
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile Cl (4), BnO (7), OMe (6), CN (3) Improved solubility (benzyloxy); anti-prostate cancer activity (IC₅₀ < 10 µM) N/A 100
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile Cl (4), F (7), OMe (6), CN (3) High electronegativity (F); potential CNS penetration due to small substituent N/A N/A
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile Cl (4), NH₂ (6), EtO (7), CN (3) Dual substituents (amino/ethoxy); kinase inhibition (e.g., EGFR) N/A N/A

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The trifluoromethoxy group in the target compound provides superior metabolic stability compared to trifluoromethyl (201a) due to reduced susceptibility to oxidative degradation .
  • Benzyloxy () and ethoxy () substituents improve aqueous solubility but may reduce blood-brain barrier penetration compared to smaller groups like fluoro () .

Synthetic Feasibility: The target compound (56% yield) is synthesized less efficiently than its trifluoromethyl analog (73% yield), likely due to challenges in introducing the trifluoromethoxy group . Methoxybenzo[h]quinoline-3-carbonitriles () employ one-pot multicomponent reactions, enabling rapid diversification but requiring stringent catalytic conditions .

Therapeutic Potential: Anti-parasitic Activity: 4-Chloroquinoline-7-carbonitrile analogs () show efficacy against T. cruzi (Chagas disease), with IC₅₀ values lower than reference drugs like benznidazole . Anticancer Activity: Derivatives with benzyloxy or methoxy groups () exhibit potent anti-prostate cancer activity, suggesting the target compound’s trifluoromethoxy group could enhance tumor selectivity .

ADME/Tox Profiles: Trifluoromethoxy and trifluoromethyl groups improve membrane permeability but may increase hepatotoxicity risks due to fluorine accumulation . Amino-substituted analogs () show favorable ADME profiles in silico, with low predicted CYP450 inhibition .

Biological Activity

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile is a compound belonging to the quinoline family, noted for its complex structure and potential biological activities. The presence of both trifluoromethyl and cyano groups enhances its reactivity and pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClF3NC_{10}H_{5}ClF_{3}N, with a molecular weight of approximately 286.64 g/mol. Its unique structure allows for diverse interactions with biological targets, primarily due to the electron-withdrawing nature of the trifluoromethyl group and the cyano functional group.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may disrupt cellular processes in microbes, indicating potential as an antimicrobial agent.
  • Anticancer Activity : The compound's ability to inhibit key signaling pathways associated with cancer progression has been explored. For instance, it has been noted for its interaction with c-Met and EGF receptors, which are critical in cancer cell proliferation and survival .
  • Enzyme Inhibition : Interaction studies have shown that this compound can inhibit enzymes such as COX-2, which is involved in inflammatory responses .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding Affinity : The compound demonstrates significant binding affinity to various biological targets, including enzymes and receptors, which may lead to altered cellular signaling pathways .
  • Cell Cycle Arrest : Some studies have indicated that quinoline derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialDisruption of microbial cellular processes observed in preliminary studies.
AnticancerInhibition of c-Met and EGF receptors linked to reduced tumor growth .
Enzyme InhibitionSignificant inhibition of COX-2 observed, indicating anti-inflammatory potential .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated that this compound exhibited potent growth inhibition against several cancer cell lines, particularly those expressing high levels of c-Met receptors. The mechanism was attributed to the inhibition of downstream signaling pathways involved in cell survival and proliferation.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Structural Modifications : Modifying the compound's structure could enhance its biological activity and selectivity towards specific targets.
  • In Vivo Studies : Conducting comprehensive in vivo studies to assess safety profiles and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves cyclization reactions (e.g., Gould-Jacobs or Friedländer methods) to form the quinoline core, followed by substitution at the 4-position with chlorine and introduction of the trifluoromethoxy group at the 7-position. For example:

Quinoline Core Formation : Start with a substituted aniline derivative. Cyclize with β-keto esters or acrylates under acidic conditions to form the quinoline backbone .

Chlorination : Use POCl₃ or other chlorinating agents to introduce the chloro group at position 4 .

Trifluoromethoxy Introduction : Employ nucleophilic aromatic substitution (SNAr) with a trifluoromethoxy source (e.g., AgOCF₃ or Cu-mediated coupling) at position 7 .

  • Key Considerations : Monitor reaction temperature and solvent polarity to avoid side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is often required .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Combine multiple techniques for unambiguous characterization:
  • NMR :
  • ¹H NMR : Look for aromatic protons in the quinoline ring (δ 7.5–9.0 ppm). The trifluoromethoxy group (-OCF₃) shows no protons but splits adjacent signals due to coupling with fluorine .
  • ¹³C NMR : A carbonitrile (C≡N) carbon appears at ~115–120 ppm. The trifluoromethoxy carbon resonates at ~120–125 ppm (JCF ~320 Hz) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 302.0 for C₁₂H₅ClF₃N₂O). High-resolution MS (HRMS) validates the empirical formula .
  • IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the carbonitrile group .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Stability : The compound is hygroscopic and sensitive to light. Degradation studies (TGA/DSC) indicate thermal stability up to 150°C .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the carbonitrile group .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethoxy group introduction be addressed?

  • Methodological Answer : Regioselectivity at the 7-position is influenced by:
  • Directing Groups : Pre-install a nitro or amino group at position 7 to direct substitution, followed by reduction or replacement .
  • Metal Catalysts : Use CuI or Pd catalysts to enhance selectivity in SNAr reactions. For example, Cu-mediated coupling with (trifluoromethoxy)boronic acids improves yield .
  • Computational Guidance : DFT calculations predict favorable transition states for substitution at electron-deficient positions .

Q. What computational methods are suitable for studying interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., bacterial topoisomerases). The carbonitrile group often participates in hydrogen bonding with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Corporate substituent effects (e.g., Cl vs. F) on bioactivity using partial least squares (PLS) regression .

Q. How to resolve contradictions in reported antimicrobial activity data for quinoline derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination against S. aureus or E. coli. Include positive controls (e.g., ciprofloxacin) .
  • Structural Confounders : Compare analogs (e.g., 7-trifluoromethyl vs. 7-trifluoromethoxy) to isolate substituent effects.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends (e.g., enhanced activity with electron-withdrawing groups) .

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